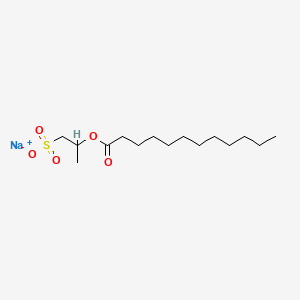

Sodium 2-(dodecanoyloxy)propane-1-sulfonate

Description

Properties

CAS No. |

156572-81-5 |

|---|---|

Molecular Formula |

C15H29NaO5S |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

sodium;2-dodecanoyloxypropane-1-sulfonate |

InChI |

InChI=1S/C15H30O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(16)20-14(2)13-21(17,18)19;/h14H,3-13H2,1-2H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

NVIZQHFCDBQNPH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)CS(=O)(=O)[O-].[Na+] |

physical_description |

Liquid, Other Solid |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Sodium 2-(dodecanoyloxy)propane-1-sulfonate typically involves two main stages:

- Formation of the dodecanoyl chloride intermediate from dodecanoic acid.

- Esterification of the sulfonate precursor with the dodecanoyl chloride to form the target ester sulfonate salt.

This approach ensures the introduction of the dodecanoyloxy group onto the propane-1-sulfonate backbone with high specificity and yield.

Detailed Stepwise Preparation

Alternative Synthetic Routes

- Some methods involve direct sulfonation of lauroyl derivatives or the use of chlorosulfonyl intermediates to introduce the sulfonate group, followed by esterification.

- Gemini surfactants related to this compound have been synthesized by quaternization reactions involving dimethylamino propoxy sulfonyl phenyl dodecanoate intermediates, but these are more complex and specialized routes.

Research Findings on Preparation

- The use of thionyl chloride for acyl chloride formation is well-established, providing high conversion rates and facilitating subsequent esterification.

- Pyridine acts as both a base and catalyst in the esterification step, scavenging HCl formed during the reaction and driving the reaction forward.

- Solvents such as tetrahydrofuran (THF) and dioxane are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.

- Purification by diethyl ether washing and recrystallization ensures removal of impurities and unreacted reagents, critical for applications requiring high purity surfactants.

- Analytical techniques such as FT-IR and NMR spectroscopy confirm the chemical structure and purity of the synthesized compound, with characteristic peaks corresponding to ester carbonyl groups and sulfonate moieties.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Dodecanoic acid to thionyl chloride molar ratio | 1:1.2 | Ensures complete conversion to dodecanoyl chloride |

| Reaction temperature (acyl chloride formation) | 60–80 °C | Optimal for SOCl2 reaction without decomposition |

| Solvent for esterification | THF or dioxane | Solubilizes reactants, maintains reaction homogeneity |

| Base used | Pyridine (catalytic amount) | Neutralizes HCl, catalyzes esterification |

| Reaction time (esterification) | 1–3 hours | Sufficient for complete ester formation |

| Purification method | Diethyl ether washing, recrystallization | Removes impurities, yields pure product |

| Final product purity | >90% (typical) | Suitable for industrial and pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(dodecanoyloxy)propane-1-sulfonate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the sulfonate group .

Common Reagents and Conditions:

Esterification: Typically involves an epoxide and a sulfonic acid in the presence of a catalyst.

Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the ester bond.

Major Products:

Esterification: this compound.

Hydrolysis: Dodecanoic acid and propane-1-sulfonic acid.

Scientific Research Applications

Chemical Applications

Surfactant Properties

Sodium 2-(dodecanoyloxy)propane-1-sulfonate functions primarily as a surfactant. Its molecular structure, featuring a hydrophobic dodecanoyl tail and a hydrophilic sulfonate group, allows it to effectively reduce surface tension in aqueous solutions. This property enhances solubility and reaction rates in chemical processes, making it useful in various formulations:

- Emulsification : It aids in stabilizing emulsions by reducing interfacial tension.

- Detergency : Its cleansing ability makes it suitable for use in detergents and cleaning products.

Biological Applications

Cell Lysis and Protein Extraction

In biological research, this compound is employed in cell lysis buffers. Its mild surfactant properties facilitate the disruption of cell membranes while preserving protein integrity, which is crucial for downstream applications such as:

- Protein purification : It aids in extracting proteins from cellular components without denaturing them.

- Membrane studies : Useful in studying membrane dynamics due to its ability to solubilize membrane proteins.

Medical Applications

Drug Delivery Systems

Research indicates that this compound has potential applications in drug delivery. Its surfactant properties can enhance the solubility of poorly soluble drugs, improving bioavailability. Key areas of investigation include:

- Formulation excipients : Used as an excipient in pharmaceutical formulations to improve the stability and efficacy of active ingredients.

- Nanocarrier systems : Investigated for use in creating nanocarriers that enhance targeted drug delivery.

Industrial Applications

Personal Care Products

The compound is widely used in personal care products due to its excellent foaming and cleansing properties. It is found in formulations such as:

- Shampoos and conditioners : Enhances cleaning efficacy while being mild on the skin.

- Body washes and soaps : Provides a rich lather while effectively removing dirt and oils.

Case Studies

-

Surfactant Efficacy in Shampoo Formulations

A study published in Shampoo Science demonstrated that this compound effectively encapsulates soil particles within micelles, facilitating their removal during rinsing. This was illustrated through a series of experiments comparing its performance against other surfactants . -

Biological Compatibility Assessment

Research conducted on the irritancy potential of this compound indicated that it does not induce significant irritation when applied to skin models, highlighting its suitability for personal care applications . -

Drug Delivery Enhancement Study

A recent investigation into its use as a drug solubilizer showed that this compound significantly increased the solubility of hydrophobic drugs, suggesting its potential role in improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of sodium 2-(dodecanoyloxy)propane-1-sulfonate involves its ability to reduce surface tension, allowing it to effectively emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. The molecular targets include lipid membranes and proteins, which it interacts with to disrupt and solubilize .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid

- Source : Isolated from Siegesbeckia glabrescens .

- Structure: Combines a dodecanoyl chain with additional ester (isobutyryloxy) and carboxylic acid groups.

- Activity : Exhibits potent antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 3.12 µg/mL), with efficacy ~8× stronger than lauric acid due to synergistic interactions between the laurate and polar functional groups .

- Specificity: No activity against Gram-negative bacteria or yeast, highlighting selectivity for Gram-positive pathogens .

(b) Sodium Dodecane-1-Sulfonate (CAS: 2386-53-0)

- Structure : Linear sodium alkyl sulfonate with a shorter C12 chain.

- Similarity: Structural similarity score of 0.78 compared to Sodium 2-(dodecanoyloxy)propane-1-sulfonate .

(c) Sodium Lignin Sulfonate (CAS: 8061-51-6)

- Structure : Complex polymer with multiple sulfonate and methoxy groups on a lignin backbone .

- Applications : Industrial uses (e.g., dispersant, binder) rather than antimicrobial applications.

(d) Sodium 2-Methylprop-2-ene-1-sulfonate (CAS: 1561-92-8)

- Structure : Unsaturated sulfonate with a methyl-substituted alkene group.

- Safety: Classified as non-hazardous under CLP regulations .

Comparative Analysis Table

Mechanistic Insights from Structural Analogues

- Role of the Dodecanoyl Chain: The laurate group in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid enhances membrane disruption in Gram-positive bacteria, a mechanism likely shared by this compound .

Biological Activity

Sodium 2-(dodecanoyloxy)propane-1-sulfonate is a surfactant that has garnered attention for its potential biological activities and applications in various fields, including cosmetics and pharmaceuticals. Its unique structure, which combines a long-chain fatty acid with a sulfonate group, contributes to its surfactant properties and biological interactions. This article delves into the compound's biological activity, including its toxicity, irritancy, and potential applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : 318.47 g/mol

The compound is soluble in water, and its surfactant properties make it useful in formulations requiring emulsification or solubilization.

Toxicological Profile

The toxicological assessment of this compound reveals several key findings:

- Acute Toxicity : The oral LD50 in rats is reported to be approximately 8400 mg/kg, indicating low acute toxicity .

- Irritation Potential : The compound has been classified as a moderate skin irritant and moderately irritating to the eyes based on exposure studies in rabbits and humans .

- Sensitization : It has shown no sensitizing effects in guinea pigs when applied topically .

- Mutagenicity : In vitro bacterial reverse mutation tests (OECD 471) yielded negative results, suggesting that the compound does not possess mutagenic properties .

Environmental Impact

This compound exhibits notable biodegradability. In OECD 301B tests, it demonstrated a biodegradation rate of 90.4% within 28 days under aerobic conditions, indicating that it can be effectively broken down by microorganisms in the environment .

Case Studies and Applications

- Cosmetic Formulations : this compound is utilized as a mild surfactant in cosmetic products. Its ability to form stable emulsions makes it ideal for creams and lotions, enhancing skin feel without causing irritation .

- Pharmaceutical Applications : Research indicates potential uses in drug delivery systems due to its surfactant properties. It can improve the solubility of poorly soluble drugs, thus enhancing bioavailability .

- Industrial Uses : The compound has been explored as an emulsifier in eco-friendly metal cutting fluids, showcasing its versatility beyond personal care applications .

Comparative Biological Activity

| Property | This compound | Other Surfactants (e.g., SLS) |

|---|---|---|

| Oral LD50 (mg/kg) | 8400 | 1260 |

| Skin Irritation | Moderate | Severe |

| Eye Irritation | Moderate | Severe |

| Biodegradability | High (90.4% in 28 days) | Variable |

Q & A

Q. What are the recommended laboratory synthesis methods for Sodium 2-(dodecanoyloxy)propane-1-sulfonate?

A two-step approach is typically employed:

Esterification : React dodecanoic acid with propane-1-sulfonate derivatives (e.g., glycidyl sulfonate) under acidic catalysis to form the ester bond.

Sulfonation and Neutralization : Introduce the sulfonate group via sulfonation reagents (e.g., chlorosulfonic acid), followed by neutralization with sodium hydroxide to yield the sodium salt.

Purification involves recrystallization from ethanol/water mixtures and characterization via NMR (to confirm ester and sulfonate groups) and elemental analysis .

Q. How can researchers validate the purity of this compound post-synthesis?

- Titration : Use acid-base titration to quantify residual sulfonic acid impurities, as described in USP methods for sodium dodecyl sulfate (e.g., 0.1 N NaOH titration) .

- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) to separate and quantify byproducts.

- Spectroscopy : FTIR analysis (e.g., absence of carbonyl peaks at ~1700 cm⁻¹ confirms complete esterification) .

Q. What spectroscopic techniques are critical for structural confirmation?

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to the hydrophilic sulfonate group. Solubility decreases in organic solvents (e.g., ethanol, acetone).

- Stability : Stable at pH 4–8. Hydrolysis of the ester bond occurs under strongly acidic (pH < 2) or alkaline (pH > 11) conditions, monitored via HPLC .

Q. How should this compound be stored for long-term stability?

Store in airtight containers at 4°C, protected from light and moisture. Conduct periodic purity checks (e.g., every 6 months) via HPLC to detect hydrolysis byproducts .

Advanced Research Questions

Q. How does the amphiphilic structure of this compound influence micelle formation in aqueous systems?

The dodecanoyl chain acts as a hydrophobic domain, while the sulfonate group provides hydrophilicity. Critical micelle concentration (CMC) can be determined via surface tension measurements or pyrene fluorescence assays. Compare with sodium dodecyl sulfate (CMC ~8 mM) to assess relative surfactant efficiency .

Q. What role could this compound play in designing zwitterionic polymers for antifouling applications?

Its sulfonate group can be copolymerized with cationic monomers (e.g., methacryloxyethyl trimethylammonium chloride) to create zwitterionic polymers. Evaluate antifouling performance via protein adsorption assays (e.g., BSA) and bacterial adhesion tests (e.g., E. coli) .

Q. What advanced analytical techniques are used to study its thermodynamic behavior in solution?

Q. How can researchers resolve contradictions in experimental data related to its colloidal stability?

Q. What are its potential applications in chemiluminescence-based analytical assays?

As a stabilizing agent for reactive intermediates (e.g., in alkaline phosphatase substrates), it enhances signal duration. Optimize concentrations (typically 0.1–1 mM) via dose-response curves in luminol-based assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.